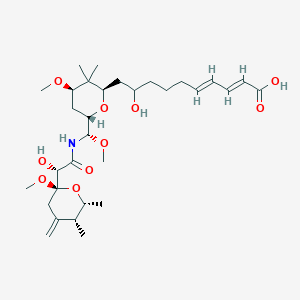](/img/structure/B1251915.png)
[FeDipy3](3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2,2'-bipyridine)iron(3+) is an iron coordination entity.
Aplicaciones Científicas De Investigación
Factorial Experimental Designs in Laboratory Animal Use
Factorial experimental designs (FEDs) have been used in optimizing animal experiments in drug discovery, providing more information than traditional one-variable-at-a-time approaches. FEDs enable the study of effects of various variables like experimental treatment, sex, strain, age, diet, and prior treatment of animals on specific responses. Such designs help in reducing the number of animals used in experiments (Shaw, 2004).
Label-Free Sensing of Biomolecules with Field-Effect Devices
Field-effect devices (FEDs), a type of semiconductor, have shown promise in label-free detection of biomolecules. These devices are attractive for clinical applications, especially in point-of-care and personalized medicine, due to their ability to detect multiple pathogenic and physiologically relevant molecules with high specificity and sensitivity (Poghossian & Schöning, 2014).
Fractional Factorial Designs in Antiviral Drug Studies
The use of fractional factorial designs in virology studies, particularly in antiviral drug research, has been highlighted. These designs are effective in assessing complex interactions between biological systems and drug molecules, aiding in the better design of combinatorial antiviral drug therapy (Ding et al., 2013).
The Use of FED3 in Monitoring Food Intake and Operant Behavior in Rodents
The Feeding Experimentation Device version 3 (FED3) is a novel device for monitoring both food intake and operant behavior in rodent home-cages. This device is significant for studies related to feeding disorders like obesity and anorexia nervosa. FED3's open-source design allows researchers to modify it to suit various experimental needs (Matikainen-Ankney et al., 2021).
Propiedades
Fórmula molecular |
C30H24FeN6+3 |
|---|---|
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
iron(3+);2-pyridin-2-ylpyridine |
InChI |
InChI=1S/3C10H8N2.Fe/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+3 |
Clave InChI |
SHUNKGFUEKAKEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Fe+3] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Butyl 2-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoate](/img/structure/B1251854.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B1251855.png)